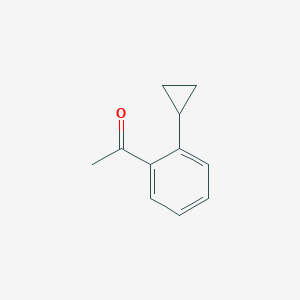

1-(2-Cyclopropylphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-cyclopropylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8(12)10-4-2-3-5-11(10)9-6-7-9/h2-5,9H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWYDYWFGVVFEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Aromatic Ketone Chemistry

Aromatic ketones are a cornerstone of organic chemistry, serving as pivotal intermediates in the synthesis of a vast array of more complex molecules, including pharmaceuticals and materials. Their reactivity is largely dictated by the electrophilic nature of the carbonyl carbon and the electronic properties of the aromatic ring. The introduction of substituents onto the phenyl ring can significantly modulate this reactivity.

In the case of 1-(2-cyclopropylphenyl)ethanone, the acetyl group (a meta-director and deactivating group) and the cyclopropyl (B3062369) group (an ortho, para-director and activating group) are positioned ortho to each other. This arrangement creates a unique electronic and steric environment. The acetyl group's electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. Simultaneously, the adjacent cyclopropyl group, with its inherent ring strain and partial π-character, can influence the conformation and electronic distribution of the aromatic system.

The Enduring Significance of the Cyclopropyl Moiety

The cyclopropyl (B3062369) group is far more than a simple cycloalkane; it is a structural motif of profound importance in organic synthesis and molecular design. unl.pt Its unique properties stem from its three-membered ring structure, which results in significant angle strain and bent bonds, imbuing it with partial double-bond character. acs.org This feature allows it to participate in conjugative interactions with adjacent π-systems, such as the phenyl ring in 1-(2-cyclopropylphenyl)ethanone. unl.pt

In the context of medicinal chemistry, the cyclopropyl group is a highly sought-after substituent. iris-biotech.de Its incorporation into drug candidates can lead to a multitude of beneficial effects, including:

Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to more favorable binding with its biological target. unl.ptiris-biotech.de

Improved Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl groups. acs.orghyphadiscovery.com

Modulation of Physicochemical Properties: The cyclopropyl group can influence properties like lipophilicity and pKa, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgiris-biotech.de

The prevalence of the cyclopropyl group in numerous FDA-approved drugs underscores its value in modern drug discovery. nih.gov

Research Trajectories for Cyclopropylphenyl Ethanones

Friedel-Crafts Acylation Strategies for Aromatic Ketone Formation

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the preparation of aromatic ketones. numberanalytics.comchemistrysteps.com This reaction involves the electrophilic substitution of an aromatic proton with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. byjus.commasterorganicchemistry.com

Catalytic Systems and Reaction Conditions

A variety of catalytic systems can be employed for Friedel-Crafts acylation. The traditional and most common catalyst is aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.com However, due to the formation of a stable complex between the product ketone and AlCl₃, stoichiometric or even excess amounts of the catalyst are often necessary. wikipedia.org To circumvent this, alternative and more efficient catalytic systems have been developed. These include other Lewis acids like ferric chloride (FeCl₃) and metal triflates such as hafnium triflate (Hf(OTf)₄) and ytterbium triflate (Yb(OTf)₃). byjus.comchemistryjournals.net In some cases, particularly with activated benzene (B151609) derivatives, milder Lewis acids like zinc(II) salts or even Brønsted acids can be used with acid anhydrides or the carboxylic acid itself. wikipedia.org

The reaction conditions for Friedel-Crafts acylation are crucial for its success. The reaction is typically carried out under anhydrous conditions to prevent the deactivation of the Lewis acid catalyst. chemistryjournals.net Carbon disulfide is often used as a solvent due to its inertness. msu.edu The reaction temperature is also a critical parameter; for instance, the acylation of benzene with acetyl chloride using AlCl₃ is generally performed at temperatures ranging from 0°C to 50°C. numberanalytics.com A patent describing the synthesis of a ciprofibrate (B1669075) intermediate through Friedel-Crafts acylation of 2,2-dichloro-cyclopropylbenzene highlights the use of a fatty acyl chloride with a long-chain hydrocarbyl structure to increase steric hindrance and reduce the reactivity of the acyl chloride, allowing the reaction to proceed at a milder temperature of 30-35 °C. google.com

| Catalyst System | Acylating Agent | Substrate | Conditions | Yield | Reference |

| AlCl₃ | Acetyl chloride | Benzene | 0-50 °C | Good | numberanalytics.com |

| AlCl₃ | γ-Chlorobutyryl chloride | Benzene | 15-20 °C | 75-77% (overall) | datapdf.com |

| Hf(OTf)₄ | Acid anhydrides | Substituted benzenes | - | High | chemistryjournals.net |

| Yb(OTf)₃ | - | Substituted benzenes | - | Excellent (93%) | chemistryjournals.net |

| Silver nitrate | Benzoyl chloride/Acetyl chloride | Anisole, toluene (B28343), xylene | Ethyl alcohol | Good | researchgate.net |

Regioselectivity Considerations in Substituted Phenyl Systems

When the aromatic ring is substituted, as in the case of cyclopropylbenzene (B146485), the regioselectivity of the Friedel-Crafts acylation becomes a key consideration. The directing effect of the substituent on the ring determines the position of the incoming acyl group. Alkyl groups, such as the cyclopropyl group, are generally ortho- and para-directing activators. plymouth.ac.uk This means that the acylation of cyclopropylbenzene would be expected to yield a mixture of this compound (ortho-product) and 1-(4-cyclopropylphenyl)ethanone (B1347569) (para-product).

However, the large size of the acyl group often leads to a preference for substitution at the less sterically hindered para-position. plymouth.ac.uk For example, in the acylation of m-xylene (B151644) with butyryl chloride, the major product is the 1,2,4-trisubstituted benzene, a result of para-substitution. plymouth.ac.uk In the acylation of toluene, virtually all the substitution occurs at the 4-position. libretexts.org This steric effect is a significant factor in controlling the regiochemical outcome of the reaction.

Impact of Steric Hindrance on Reaction Efficiency

Steric hindrance plays a crucial role in the efficiency of Friedel-Crafts acylation. numberanalytics.com Bulky substituents on either the aromatic ring or the acylating agent can significantly impede the reaction. numberanalytics.com For instance, the acylation of mesitylene (B46885) (1,3,5-trimethylbenzene) is considerably slower than that of toluene due to the steric hindrance from the three methyl groups. numberanalytics.com This principle can be used to control the outcome of a reaction, as seen in a patented process where a long-chain fatty acyl chloride was used to increase steric hindrance and thereby reduce the formation of the ortho-isomer to less than 0.2%. google.com

Alternative Carbon-Carbon Bond Forming Reactions

While Friedel-Crafts acylation is a powerful tool, alternative methods for forming the crucial carbon-carbon bond in this compound and its analogs exist. These methods often offer milder reaction conditions and greater functional group tolerance.

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. mdpi.com This reaction has been adapted for the synthesis of aryl ketones by using acyl chlorides as the electrophilic partner. mdpi.comnih.gov

To synthesize this compound via this method, one would need 2-cyclopropylphenylboronic acid and acetyl chloride. The synthesis of 2-cyclopropylphenylboronic acid itself can be achieved through the reaction of 2-bromocyclopropylbenzene with a boron source, or more commonly, by reacting cyclopropylmagnesium bromide with a suitable borate (B1201080) ester followed by hydrolysis. chemicalbook.comaudreyli.com

The catalytic system for the Suzuki-Miyaura acylation typically consists of a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate or cesium carbonate. nih.gov The reaction is often carried out under anhydrous conditions in solvents like toluene. nih.gov Nickel-catalyzed Suzuki-Miyaura couplings have also been developed as a more cost-effective alternative to palladium. nih.gov

| Catalyst System | Reactants | Conditions | Product | Reference |

| Pd(PPh₃)₄, Cs₂CO₃ | Arylboronic acids, Acyl chlorides | Anhydrous toluene | Unsymmetrical aromatic ketones | nih.gov |

| PdCl₂, Na₂CO₃ | Boronic acids, Acyl chlorides | Room temperature, solvent-free | Aromatic ketones | nih.gov |

| Ni(cod)₂/Benz-ICy·HCl–paraffin | Aliphatic amides, Aryl boronic esters | Benchtop | Alkyl-aryl ketones | nih.gov |

Grignard Reaction-Based Syntheses of Related Cyclopropylphenyl Alcohols and Ketones

Grignard reagents are highly reactive organometallic compounds that are excellent nucleophiles for forming carbon-carbon bonds. organic-chemistry.org The synthesis of cyclopropylphenyl ketones can be achieved by reacting a suitable benzoyl precursor with a cyclopropylmagnesium halide. For example, reacting 2-bromobenzoyl chloride with cyclopropylmagnesium bromide would be a potential route to this compound.

Alternatively, Grignard reagents can be used to synthesize tertiary alcohols, which can then be oxidized to the corresponding ketones. For instance, the reaction of an appropriate benzaldehyde (B42025) with cyclopropylmagnesium bromide yields a cyclopropyl(phenyl)methanol. rsc.org Subsequent oxidation of this alcohol would provide the desired ketone. The synthesis of cyclopropylmagnesium bromide is typically achieved by reacting cyclopropyl bromide with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). chemicalbook.comgoogle.com

The Grignard reaction is a powerful method, but it is sensitive to steric hindrance and the presence of acidic protons. organic-chemistry.org Careful control of reaction conditions, such as temperature and solvent, is necessary to achieve high yields and purity.

| Grignard Reagent | Substrate | Product Type | Reference |

| Cyclopropylmagnesium bromide | 3-(3-pyrrolinomethyl)benzoyl chloride | Cyclopropyl ketone | |

| Cyclopropylmagnesium bromide | Substituted benzaldehyde | Cyclopropyl(phenyl)methanol | rsc.org |

| 4-Cyclopropylphenylmagnesium bromide | 1-Methyl-4-piperidone | Tertiary alcohol | researchgate.net |

Spectroscopic Characterization Techniques for Structural Elucidation of 1 2 Cyclopropylphenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in confirming the structure of 1-(2-Cyclopropylphenyl)ethanone.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the phenyl ring typically resonate in the downfield region, while the protons of the cyclopropyl (B3062369) group and the methyl group appear further upfield. The integration of these signals provides the ratio of the number of protons in each environment. pressbooks.pub The splitting patterns (e.g., singlets, doublets, triplets, multiplets) arise from the spin-spin coupling between neighboring protons and offer insights into the connectivity of the atoms. pressbooks.pub

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shift of each signal is indicative of the electronic environment of the carbon atom. For instance, the carbonyl carbon of the ketone group is typically observed at a significantly downfield chemical shift (around 200 ppm). libretexts.org The carbons of the aromatic ring appear in the range of approximately 125-140 ppm, while the carbons of the cyclopropyl and methyl groups are found in the upfield region.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | ~7.1 - 7.5 | ~125 - 140 |

| Cyclopropyl Protons | ~0.6 - 2.5 | ~10 - 20 |

| Methyl Protons | ~2.6 | ~29 |

| Carbonyl Carbon | N/A | ~204 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectroscopyonline.com Different functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum.

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone. This band typically appears in the region of 1680-1700 cm⁻¹. libretexts.org The presence of the aromatic ring gives rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The cyclopropyl group also exhibits characteristic C-H stretching vibrations, often seen around 3000-3100 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Ketone (C=O) | Stretch | 1680 - 1700 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Aromatic (C-H) | Stretch | > 3000 |

| Cyclopropyl (C-H) | Stretch | 3000 - 3100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. msu.edu It provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. The fragmentation of the molecular ion can lead to the formation of various daughter ions. Common fragmentation pathways for ketones include alpha-cleavage, where the bond adjacent to the carbonyl group is broken. For this compound, this could result in the loss of the methyl group or the cyclopropyl group, leading to characteristic fragment ions. The analysis of these fragment ions helps to piece together the structure of the original molecule. msu.edu

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 160.22 |

| [M - CH₃]⁺ | Loss of a methyl group | 145.20 |

| [M - C₃H₅]⁺ | Loss of a cyclopropyl group | 119.16 |

| [C₇H₅O]⁺ | Benzoyl cation | 105.12 |

| [C₆H₅]⁺ | Phenyl cation | 77.10 |

Note: The m/z values are calculated based on the most common isotopes.

Computational Chemistry Approaches in the Study of 1 2 Cyclopropylphenyl Ethanone

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of many-body systems. researchgate.net It is particularly valuable for studying the properties of molecules like 1-(2-Cyclopropylphenyl)ethanone. DFT calculations can elucidate global and local chemical descriptors, helping to predict reactivity. chemrevlett.com For instance, in related ketone systems, DFT has been used to identify nucleophilic and electrophilic sites, which are crucial for understanding reaction mechanisms. chemrevlett.com

Studies on aryl cyclopropyl (B3062369) ketones have employed DFT to investigate structure-reactivity relationships. nih.govmanchester.ac.ukacs.org These studies reveal that the reactivity is influenced by the stabilization of the ketyl radical and the subsequent cyclopropyl fragmentation, which are enhanced by the conjugation effect of the aryl ring. nih.govmanchester.ac.ukacs.org For this compound, the ortho-substitution of the cyclopropyl group is expected to create a specific conformational preference that influences reactivity. Computational studies on similar ortho-substituted phenyl cyclopropyl ketones show they exhibit high reactivity due to a balance between moderate conjugation, which promotes cyclopropyl fragmentation, and the pre-twisted nature of the phenyl ring that facilitates subsequent reaction steps. nih.govmanchester.ac.ukacs.org

DFT calculations can also predict various molecular properties, as illustrated by studies on similar substituted acetophenones. These properties are crucial for understanding the molecule's behavior in different chemical environments.

Table 1: Representative DFT-Calculated Properties for Aryl Ketones (Note: Data is illustrative and based on studies of related acetophenone (B1666503) and cyclopropyl ketone derivatives.)

| Property | Calculated Value | Significance for this compound |

|---|---|---|

| LUMO Energy | Varies with substituent | Correlates with reduction potentials and susceptibility to nucleophilic attack. chemeducator.org |

| Carbonyl Stretching Frequency | Varies with substituent and method | Provides insight into the electronic environment of the carbonyl group. chemeducator.org |

| Gas Phase O-Protonation Energy | ~ -0.01 hartree (relative to unsubstituted) | Indicates the basicity of the carbonyl oxygen. researchgate.net |

Hartree-Fock and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. libretexts.orgresearchgate.net While it neglects electron correlation, it provides a valuable starting point for more advanced calculations and can offer useful qualitative insights. libretexts.org For series of substituted acetophenones, HF calculations have been used to determine optimized geometries and energies. nih.gov For example, studies have shown that HF calculations at the 3-21G* level can yield excellent correlations for Lowest Unoccupied Molecular Orbital (LUMO) energies when compared with experimental reduction potentials. chemeducator.org

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP) and Configuration Interaction (CI), are built upon the HF framework to systematically include electron correlation, leading to more accurate results, albeit at a higher computational cost. These methods are crucial when a more precise description of thermochemical properties or reaction barriers is required.

Molecular Dynamics and Conformational Analysis

The three-dimensional shape and flexibility of this compound are critical to its function and reactivity. Molecular dynamics (MD) simulations and conformational analysis are used to explore these aspects. MD simulations track the atomic movements over time, providing a dynamic picture of the molecule's behavior. scielo.org.za This is particularly useful for understanding how the molecule might interact with a biological target, revealing stable binding poses and identifying key interactions. scielo.org.zanih.govresearchgate.net

Conformational analysis of this compound would focus on the relative orientations of the cyclopropyl, phenyl, and acetyl groups. The rotation around the bond connecting the carbonyl group to the phenyl ring is particularly important. Studies on analogous 2'-fluoro-substituted acetophenones have used DFT calculations to analyze the preference for s-trans versus s-cis conformations. nih.gov These studies found a strong preference for the s-trans conformer, where the carbonyl oxygen and the ortho-substituent are positioned away from each other, likely due to the minimization of steric and electrostatic repulsion. nih.gov A similar preference would be expected for this compound.

Table 2: Conformational Data for a Substituted Acetophenone Derivative (1d) (Source: Adapted from a study on 2'-fluoro-substituted acetophenones. nih.gov)

| Solvent | Dielectric Constant (ε) | 5J (Hα, F) (Hz) | 4J (Cα, F) (Hz) |

|---|---|---|---|

| DMSO-d6 | 47.2 | 4.12 | 5.78 |

| CH3OH-d4 | 33.0 | 4.57 | 6.74 |

| acetone-d6 | 21.0 | 4.57 | 6.74 |

| CH2Cl2-d2 | 8.93 | 5.03 | 7.71 |

| CHCl3-d1 | 4.81 | 5.03 | 7.71 |

| benzene-d6 | 2.28 | 5.03 | 7.71 |

The coupling constants are experimental values that correlate with the conformational preference, which is supported by DFT calculations.

Theoretical Predictions of Reactivity and Reaction Pathways

Computational methods are instrumental in predicting how this compound will behave in chemical reactions. By mapping out potential energy surfaces, chemists can identify the most likely reaction pathways and the structures of transition states.

DFT calculations have been successfully used to model the reaction pathways of related ketones. For example, the mechanism of the hydrogenation of acetophenone to phenylethanol has been detailed using DFT, showing the formation of intermediates and transition states. researchgate.net Similarly, computational studies on the SmI₂-catalyzed intermolecular coupling of aryl cyclopropyl ketones have elucidated the reaction mechanism, showing a delicate balance between electronic and steric effects that dictates reactivity. nih.govmanchester.ac.ukacs.org For this compound, such studies would predict a pathway involving the formation of a ketyl radical followed by ring-opening of the cyclopropyl group. The ortho-position of the cyclopropyl group is predicted to enhance reactivity by creating a pre-twisted conformation that facilitates the radical trapping step. nih.govmanchester.ac.ukacs.org

Other studies have investigated the Brønsted acid-catalyzed arylative ring-opening of cyclopropyl phenyl ketones in hexafluoroisopropanol (HFIP), revealing that the reaction proceeds via a homo-conjugate addition pathway. rsc.org DFT calculations were crucial in elucidating this mechanism and explaining the observed product regioselectivity. rsc.org

In Silico Screening and Molecular Recognition Studies

In silico (computer-based) screening techniques are used to predict the biological activity of molecules by modeling their interactions with specific protein targets. This is a cornerstone of modern drug discovery.

Ligand-Target Interaction Modeling

Molecular docking is a primary tool for modeling ligand-target interactions. It predicts the preferred orientation of a ligand like this compound when bound to a target protein, as well as the binding affinity. nih.govresearchgate.net This information is critical for identifying potential drug candidates. Ketone derivatives are known inhibitors of various enzymes, such as monoamine oxidase B (MAO-B), a target for Parkinson's disease, and viral proteases like the SARS-CoV-2 main protease (Mpro). nih.govtubitak.gov.trnih.gov

In the context of Mpro inhibitors, the cyclopropyl group can be a key structural feature. nih.gov It can fit into hydrophobic pockets within the enzyme's active site, such as the S2 subsite. nih.gov For this compound, docking studies would involve placing the molecule into the active site of a target enzyme and scoring the interactions. The phenyl ring could engage in π-stacking interactions, while the carbonyl group could form crucial hydrogen bonds with active site residues. The cyclopropyl group, often used to enhance metabolic stability and potency in drug design, can act as a "hydrophobic anchor," positioning the molecule for optimal interaction with the target. researchgate.netrsc.org Following docking, molecular dynamics simulations are often employed to assess the stability of the predicted ligand-protein complex over time. scielo.org.zanih.govresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2'-fluoro-substituted acetophenones |

| Phenyl cyclopropyl ketone |

| Cyclohexyl cyclopropyl ketone |

| 2,6-dimethylphenyl cyclopropyl ketone |

| Acetophenone |

| Phenylethanol |

| Hexafluoroisopropanol (HFIP) |

| Monoamine oxidase B (MAO-B) |

| 1,3,5-trimethoxybenzene |

| Cyclopropyl methyl ketone |

Enzyme Binding Site Analysis

Computational chemistry provides powerful tools to predict and analyze the interaction of small molecules like this compound with biological macromolecules, particularly enzymes. Through techniques such as molecular docking and molecular dynamics simulations, researchers can elucidate the specific binding modes and key interactions that govern the affinity of a ligand for an enzyme's active site. Although specific, in-depth computational studies on the enzyme binding of this compound are not extensively available in the public domain, we can infer potential binding characteristics by examining studies on structurally related compounds and general principles of enzyme-ligand interactions.

The structure of this compound, featuring a cyclopropyl group ortho to an acetyl group on a benzene (B151609) ring, presents distinct electronic and steric properties that are crucial in determining its binding profile. The cyclopropyl moiety, with its unique strained ring system, can participate in favorable van der Waals and hydrophobic interactions within a binding pocket. The phenyl ring offers a scaffold for π-π stacking and hydrophobic interactions, while the carbonyl group of the ethanone (B97240) moiety can act as a hydrogen bond acceptor.

Molecular docking studies on analogous compounds frequently highlight the importance of these interactions. For instance, computational analyses of various ketones with ketoreductases have shown that the orientation of the phenyl and alkyl groups within the enzyme's active site dictates the stereoselectivity of the reduction. escholarship.org Similarly, docking studies of other cyclopropyl-containing compounds with enzymes like cytochrome P450 have demonstrated the role of the cyclopropyl group in orienting the molecule within the active site for optimal metabolic activity. nih.gov

The analysis of a potential enzyme binding site for this compound would typically involve identifying key amino acid residues that can form favorable interactions. These interactions can be categorized and are summarized in the table below.

Table 1: Potential Interacting Residues and Interaction Types for this compound in an Enzyme Active Site

| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| Cyclopropyl Group | Leucine, Isoleucine, Valine, Alanine, Phenylalanine, Tryptophan | Hydrophobic, Van der Waals |

| Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine | π-π Stacking, Hydrophobic |

| Phenyl Ring | Leucine, Valine, Isoleucine | Hydrophobic |

| Ethanone (Carbonyl Oxygen) | Serine, Threonine, Asparagine, Glutamine, Histidine | Hydrogen Bonding (Acceptor) |

| Ethanone (Methyl Group) | Alanine, Valine, Leucine | Hydrophobic |

The binding affinity of a ligand to an enzyme is often quantified by the binding energy, typically expressed in kcal/mol. While specific binding energy values for this compound are not available, studies on similar small molecules binding to various enzymes report a wide range of binding energies, generally from -5 to -10 kcal/mol, indicating stable interactions. The precise value is highly dependent on the specific enzyme and the accuracy of the computational method employed.

Virtual screening and computational solvent mapping are powerful techniques to identify potential binding pockets on an enzyme's surface. nih.govnih.gov These methods can reveal "hot spots" where small molecules are likely to bind with high affinity. For a molecule like this compound, these approaches would likely identify pockets rich in hydrophobic and aromatic residues to accommodate the cyclopropylphenyl moiety, with nearby hydrogen bond donors to interact with the ketone group.

Table 2: Representative Binding Energies of Structurally Related Moieties from Computational Studies

| Compound/Moiety Type | Enzyme Target (Example) | Reported Binding Energy (kcal/mol) (Approximate Range) | Reference |

|---|---|---|---|

| Phenyl-containing ketones | Ketoreductase | -5 to -8 | escholarship.org |

| Small molecule inhibitors | Cytochrome P450 | -6 to -9 | nih.gov |

| Aromatic ligands | Various transferases | -7 to -10 | nih.gov |

It is important to note that the data in Table 2 is illustrative and derived from studies on compounds that share structural motifs with this compound. The actual binding energy would be specific to the particular enzyme-ligand complex.

Mechanistic Investigations of Reactions Involving 1 2 Cyclopropylphenyl Ethanone

Elucidation of Reaction Pathways and Transition States

No specific studies elucidating the reaction pathways or identifying the transition states for reactions involving 1-(2-Cyclopropylphenyl)ethanone were found.

Kinetic Studies of Cyclopropylphenyl Ethanone (B97240) Transformations

Kinetic data, including reaction rates and orders for transformations of this compound, are not available in the reviewed literature.

Role of Catalyst and Solvent in Reaction Mechanisms

While catalysts and solvents play a crucial role in chemical reactions, no documents were identified that specifically investigate their effects on the reaction mechanisms of this compound.

Stereochemical Aspects of Reactions

There is no available information regarding the stereochemical outcomes or aspects of reactions where this compound is a reactant.

Advanced Derivatives and Analogues of 1 2 Cyclopropylphenyl Ethanone

Systematic Modification of the Cyclopropyl (B3062369) Ring

The three-membered cyclopropyl ring is a key feature of the molecule, introducing conformational constraints and influencing electronic properties. iris-biotech.de Its inherent ring strain makes it susceptible to various transformations, providing a pathway to diverse chemical structures. Modifications can range from substitution on the ring to complete ring-opening reactions, leading to novel scaffolds.

One significant modification involves the introduction of substituents directly onto the cyclopropyl ring. For example, the incorporation of a fluorine atom to create 1-(2-fluorocyclopropyl) derivatives has been explored in the synthesis of quinolone antibacterial agents. nih.gov This substitution not only alters the molecule's electronic properties and lipophilicity but also introduces stereoisomerism (cis/trans), which can significantly impact biological activity. iris-biotech.denih.gov

The cyclopropyl ring can also serve as a latent reactive functional group that undergoes ring-opening reactions. Under the influence of Lewis acids like TMSOTf, cyclopropyl ketones can react with α-keto esters in a process that involves nucleophilic ring-opening, leading to the formation of spiro-γ-lactone derivatives. researchgate.net Furthermore, radical ring-opening reactions, mediated by agents like samarium (II) iodide, can transform cyclopropyl ketones into different carbon skeletons. researchgate.net These ring-enlargement and opening strategies convert the compact three-membered ring into larger, more complex structures, such as substituted tetrahydrofurans or cyclobutanones. researchgate.netethernet.edu.et

The synthesis of spirocyclic compounds, where one atom is common to two rings, represents another important modification strategy. beilstein-journals.orgunimi.it The cyclopropyl group can be a precursor to or part of a spirocyclic system. For instance, intramolecular nickel-catalyzed cross-electrophile coupling of 1,3-diol derivatives can generate alkylcyclopropanes, showcasing a method to build upon the cyclopropane (B1198618) core. organic-chemistry.org

Table 7.1: Examples of Cyclopropyl Ring Modifications and Resulting Products

| Modification Type | Reagents/Conditions | Resulting Structure/Derivative | Reference |

|---|---|---|---|

| Substitution | Halogenating agents | 2-Fluorocyclopropyl derivatives | nih.gov |

| Ring-Opening/Annulation | TMSOTf, α-keto esters | Spiro-γ-lactones | researchgate.net |

| Ring-Opening/Rearrangement | Lewis acids, Aldehydes/Ketones | Substituted tetrahydrofurans | researchgate.net |

| Ring Enlargement | Phenylthio/seleno derivatives, Acid | Substituted cyclobutanones | ethernet.edu.et |

| Spirocyclization | Hypervalent iodine reagents (e.g., PIFA, PIDA) | Spirolactones, Spiro β-lactams | beilstein-journals.org |

Aromatic Ring Substituent Effects on Reactivity and Molecular Properties

Substituents on the phenyl ring of 1-(2-cyclopropylphenyl)ethanone play a critical role in modulating its chemical reactivity and physical properties. These effects are primarily categorized as inductive and resonance effects. lasalle.edu

Inductive Effects arise from the electronegativity difference between the substituent and the carbon atom of the aromatic ring. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) have high electronegativity and pull electron density away from the ring through the sigma bonds, deactivating it towards electrophilic aromatic substitution (EAS). numberanalytics.comlibretexts.org Conversely, electron-donating groups (EDGs) like alkyl groups push electron density into the ring, activating it for EAS.

Resonance Effects involve the delocalization of electrons through the π-system of the aromatic ring. EDGs with lone pairs, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), can donate electron density into the ring, significantly increasing its nucleophilicity and reactivity, particularly at the ortho and para positions. lasalle.edu EWGs with π-bonds, like the carbonyl (-C=O) or nitro group, withdraw electron density from the ring via resonance, deactivating the ortho and para positions towards electrophilic attack. lasalle.edu

In the context of nucleophilic aromatic substitution (NAS), these trends are reversed. EWGs, especially at the ortho and para positions relative to a leaving group, stabilize the negatively charged intermediate (Meisenheimer complex) and dramatically accelerate the reaction rate. masterorganicchemistry.com

The interplay of these effects determines both the rate and the regioselectivity of reactions on the aromatic ring. For example, in electrophilic substitution reactions, activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups (except halogens) direct them to the meta position. lasalle.edu Steric hindrance from bulky substituents can also influence the outcome, often favoring substitution at the less hindered para position over the ortho position. lasalle.edu

Table 7.2: Predicted Effects of Aromatic Ring Substituents on Reactivity

| Substituent Type | Example Groups | Effect on Electron Density | Reactivity towards Electrophilic Aromatic Substitution (EAS) | Directing Influence (EAS) | Reference |

|---|---|---|---|---|---|

| Activating (EDG) | -CH₃, -OH, -OCH₃ | Increases | Activating (Increases rate) | Ortho, Para-directing | lasalle.edulibretexts.org |

| Deactivating (EWG) | -NO₂, -CN, -CF₃, -C=O | Decreases | Deactivating (Decreases rate) | Meta-directing | lasalle.edunumberanalytics.comlibretexts.org |

| Deactivating (Halogens) | -F, -Cl, -Br | Decreases (Inductive > Resonance) | Deactivating (Decreases rate) | Ortho, Para-directing | lasalle.edu |

Heterocyclic Analogues Derived from the Cyclopropylphenyl Ethanone (B97240) Scaffold

The ketone functionality in this compound is a versatile handle for constructing a wide array of heterocyclic compounds, which are ring structures containing at least one non-carbon atom. wikipedia.orgopenmedicinalchemistryjournal.com These transformations are valuable as heterocyclic motifs are prevalent in pharmaceuticals and biologically active compounds. openmedicinalchemistryjournal.commdpi.com

A common strategy involves the reaction of the ketone with binucleophilic reagents. For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) yields the corresponding hydrazone derivative. researchgate.netdergipark.org.tr These hydrazones, containing an azomethine group (-C=N-), are important intermediates themselves and can be further cyclized. For example, cyclopropyl phenyl ketone can be used to synthesize pyrazole (B372694) derivatives, a class of heterocycles known for significant biological activities. researchgate.netdergipark.org.tr Similarly, reaction with semicarbazide (B1199961) hydrochloride produces semicarbazones. researchgate.netdergipark.org.tr

The scaffold can also be used in multi-component reactions to build more complex heterocyclic systems. For example, a reaction analogous to the one starting with 4-acetylpyridine, malononitrile, and a 1,3-dicarbonyl compound can lead to chromene derivatives. nih.gov In a related transformation, 1,4-dicyclopropylbenzene, an analogue of the parent structure, can be converted into 5-(4-cyclopropylphenyl)-4,5-dihydroisoxazole under the influence of a nitrosyl cation, demonstrating the cyclopropyl ring's participation in forming a heterocyclic ring. researchgate.net The synthesis of fused heterocyclic systems, such as pyrido lasalle.eduCurrent time information in Bangalore, IN.thiadiazine 1,1-dioxides, often starts from precursor ketones that are converted into reactive intermediates for cyclization. clockss.org

Table 7.3: Examples of Heterocyclic Analogues from Cyclopropylphenyl Ethanone & Related Precursors

| Precursor | Reagent(s) | Resulting Heterocyclic Analogue | Class of Heterocycle | Reference |

|---|---|---|---|---|

| Cyclopropyl phenyl ketone | 2,4-Dinitrophenylhydrazine | Cyclopropyl phenyl ketone 2,4-dinitrophenylhydrazone | Hydrazone | researchgate.netdergipark.org.tr |

| Cyclopropyl phenyl ketone | Semicarbazide hydrochloride, NaOAc | Cyclopropyl phenyl ketone semicarbazone | Semicarbazone | researchgate.netdergipark.org.tr |

| Acetyl acetone (B3395972) / 2,4-dinitrophenylhydrazine | N/A (Comparative synthesis) | 1-(2,4-dinitrophenyl)-3,5-dimethyl-1H-pyrazole | Pyrazole | researchgate.netdergipark.org.tr |

| 1,4-Dicyclopropylbenzene | Nitrosyl cation | 5-(4-Cyclopropylphenyl)-4,5-dihydroisoxazole | Isoxazole | researchgate.net |

| 4-Acetylpyridine (analogue) | Malononitrile, Dimedone | 4-methyl-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene derivative | Chromene | nih.gov |

Isomerization Studies (e.g., E/Z Isomerism in Derivatives)

Isomerization, particularly E/Z isomerism, is a key consideration in the derivatives of this compound that contain a carbon-carbon or carbon-nitrogen double bond. studymind.co.uk E/Z isomerism, a form of stereoisomerism, arises from the restricted rotation around a double bond, leading to isomers with different spatial arrangements of substituents. savemyexams.com The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E (entgegen, opposite) or Z (zusammen, together) configuration based on the relative positions of the highest-priority groups on each atom of the double bond. wikipedia.org

This phenomenon is prominently observed in hydrazone and semicarbazone derivatives of cyclopropyl phenyl ketone. researchgate.netdergipark.org.tr The formation of the C=N double bond in these derivatives creates the potential for E and Z isomers. Spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and IR, along with chromatographic techniques, are employed to identify and characterize these isomers. dergipark.org.tr The study of E/Z isomerization is crucial as different isomers can exhibit distinct physical properties and biological activities.

For example, in the synthesis of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids, the cis and trans stereoisomers of the substituted cyclopropyl ring were prepared and evaluated. nih.gov The study found that the cis derivatives were more potent against Gram-positive bacteria than their trans counterparts, highlighting how stereochemistry directly impacts biological function. nih.gov While this is an example of cis/trans isomerism on a saturated ring, the principle of stereoisomers having different activities is broadly applicable. In the case of hydrazones and semicarbazones, the specific reaction conditions and the electronic and steric nature of the substituents can influence the ratio of the E/Z isomers formed. researchgate.netdergipark.org.tr

Table 7.4: Isomerism in Derivatives of Cyclopropyl Phenyl Ketone

| Derivative Class | Type of Isomerism | Description | Significance | Reference |

|---|---|---|---|---|

| Hydrazones | E/Z Isomerism | Arises from the C=N double bond formed between the ketone carbon and the hydrazine (B178648) nitrogen. | Isomers can have different stability, spectral properties, and biological activity. Characterized by NMR and IR spectroscopy. | researchgate.netdergipark.org.tr |

| Semicarbazones | E/Z Isomerism | Arises from the C=N double bond formed between the ketone carbon and the semicarbazide nitrogen. | Isomers can be separated and studied for structure-activity relationships. | researchgate.netdergipark.org.tr |

| Substituted Cyclopropyl Derivatives | Cis/Trans Isomerism | Arises from substitution on the cyclopropane ring (e.g., 1-(2-fluorocyclopropyl) derivatives). | Affects the three-dimensional shape of the molecule, leading to different potencies in biological assays. | nih.gov |

Research Applications of 1 2 Cyclopropylphenyl Ethanone As a Chemical Scaffold

Intermediate in Complex Organic Synthesis

1-(2-Cyclopropylphenyl)ethanone is a versatile intermediate in complex organic synthesis, serving as a foundational molecule for the construction of a variety of more complex structures. Its unique combination of a reactive ketone functional group, an aromatic ring, and a strained cyclopropyl (B3062369) moiety allows for a diverse range of chemical transformations.

Synthesis of Novel Cyclopropyl Phenyl Sulfides

While direct synthesis of cyclopropyl phenyl sulfides from this compound is not extensively documented, its structure lends itself to established synthetic methodologies for aryl sulfide (B99878) formation. Aryl sulfides are significant structural motifs in numerous biologically active compounds. nih.govnih.gov Transition-metal catalyzed cross-coupling reactions are a primary method for the formation of carbon-sulfur (C-S) bonds. nih.govnih.gov

A plausible pathway for the synthesis of novel cyclopropyl phenyl sulfides from this compound would involve the conversion of the ketone to a more suitable functional group for coupling. For instance, the ketone could be reduced to the corresponding alcohol, which can then be converted to a halide or triflate. This intermediate could then undergo a palladium- or copper-catalyzed cross-coupling reaction with a thiol to yield the desired cyclopropyl phenyl sulfide.

| Catalyst System | Reactant 1 | Reactant 2 | Product Class |

| Palladium-based catalyst | Aryl halide/triflate | Thiol | Aryl sulfide |

| Copper-based catalyst | Aryl halide/triflate | Thiol | Aryl sulfide |

| Nickel-based catalyst | Aryl halide/triflate | Thiol | Aryl sulfide |

Precursor for Indole (B1671886) Derivatives and Other Heterocycles

This compound is a valuable precursor for the synthesis of indole derivatives and other heterocyclic compounds. The Fischer indole synthesis, a classic and widely used method for constructing the indole ring system, can be employed using cyclopropyl phenyl ketones. wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with a ketone or aldehyde. wikipedia.orgbyjus.comnih.gov

The reaction of a cyclopropyl phenyl ketone phenylhydrazone under Fischer indole synthesis conditions can lead to the formation of unique indole structures. For example, the reaction of cyclopropyl phenyl ketone with phenylhydrazine in the presence of an acid catalyst can yield 3-(2-chloroethyl)-2-phenylindole. The formation of this product suggests a rearrangement and incorporation of the cyclopropyl ring into the final indole structure.

The versatility of this compound as a precursor extends to other heterocyclic systems through various cyclization and condensation reactions, making it a key building block in medicinal and materials chemistry.

| Reaction | Reactants | Catalyst | Product |

| Fischer Indole Synthesis | Cyclopropyl phenyl ketone, Phenylhydrazine | Acid (e.g., HCl) | 3-(2-chloroethyl)-2-phenylindole |

Building Block for Specialty Chemicals and Materials

The unique structural features of this compound make it an attractive building block for the synthesis of specialty chemicals and materials. Its derivatives can be incorporated into polymers to enhance their properties. For instance, aryl vinyl ketones, which can be synthesized from aryl ketones, are known to undergo polymerization to create aromatic-rich carbon polymer skeletons. nii.ac.jp These polymers can exhibit desirable thermal and mechanical properties.

Furthermore, this compound can be a precursor to monomers for high-performance polymers like poly(aryl ether ketone)s (PAEKs). kpi.uaacs.org These materials are known for their excellent thermal stability and chemical resistance. The synthesis of such polymers often involves the reaction of a bisphenol with a dihalobenzoyl compound. This compound could be functionalized to serve as a monomer in such polymerization reactions.

| Polymer Class | Potential Monomer Derived from this compound | Key Properties |

| Aromatic-rich carbon polymers | Cyclopropylphenyl vinyl ketone | Thermal stability |

| Poly(aryl ether ketone)s (PAEKs) | Dihalogenated or dihydroxylated derivatives | High-performance, thermal stability, chemical resistance |

Reference Compound in Analytical Chemistry

In analytical chemistry, the availability of high-purity reference standards is crucial for the accurate identification and quantification of chemical compounds. sigmaaldrich.com this compound, with its well-defined chemical structure, can serve as a reference compound in various analytical techniques, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.govmdpi.com

The use of reference standards is essential for method development, validation, and quality control in pharmaceutical, environmental, and industrial analyses. By comparing the retention time and mass spectrum of an unknown sample to that of a known standard like this compound, analysts can confirm the presence and determine the concentration of the compound in a mixture. The commercial availability of this compound facilitates its use as a standard for laboratories conducting research and analysis on related chemical structures.

Investigation of Metabolic Pathways and Transformations

Understanding the metabolic fate of chemical compounds is critical in drug discovery and toxicology. researchgate.netnih.gov The presence of a cyclopropyl group in this compound makes it an interesting subject for metabolic studies, as this moiety can influence the compound's metabolic stability and pathways. hyphadiscovery.comdiva-portal.org

The metabolism of cyclopropyl-containing compounds often involves oxidation by cytochrome P450 (CYP) enzymes. hyphadiscovery.com The high C-H bond dissociation energy of the cyclopropyl ring can make it less susceptible to oxidative metabolism compared to other alkyl groups, potentially increasing the metabolic stability of the parent compound. hyphadiscovery.com

However, the cyclopropyl group can also undergo specific metabolic transformations. NADPH-dependent oxidation can lead to the formation of hydroxylated metabolites. hyphadiscovery.com In some cases, the strained cyclopropyl ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may conjugate with glutathione (B108866) (GSH). hyphadiscovery.com Studying the metabolism of this compound can provide valuable insights into the biotransformation of cyclopropyl-containing aromatic compounds.

| Metabolic Process | Enzyme System | Potential Metabolites |

| Oxidation | Cytochrome P450 (CYP) | Hydroxylated derivatives |

| Ring-opening and Conjugation | Cytochrome P450 (CYP), Glutathione S-transferases (GSTs) | Ring-opened products, Glutathione conjugates |

Future Research Directions and Unexplored Avenues for 1 2 Cyclopropylphenyl Ethanone

Development of Novel Synthetic Routes with Enhanced Efficiency

While established methods for synthesizing aryl cyclopropyl (B3062369) ketones exist, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes. Traditional methods like Friedel-Crafts acylation often require harsh conditions and can lead to regioselectivity issues. Modern synthetic chemistry offers several avenues to overcome these limitations.

One promising approach involves the use of aryne chemistry. A novel and efficient route to synthesize o-(dimethylamino)aryl ketones from 1,1-dimethylhydrazones and arynes has been developed, proceeding under mild conditions with high yields. nih.govnih.gov This method could be adapted for 1-(2-cyclopropylphenyl)ethanone, offering a regioselective alternative to classical methods.

Another area of exploration is the modification of the Fries rearrangement. A low-temperature variant of this reaction using five equivalents of aluminum chloride in nitromethane (B149229) has shown to produce the desired para-isomer regioselectively in good yields for phenolic esters. ajchem-a.com Investigating similar methodologies for cyclopropyl-substituted systems could provide a more controlled synthetic pathway.

Furthermore, palladium-catalyzed cross-coupling reactions present a powerful tool. The cross-coupling of aromatic halides with Reformatsky reagents derived from 1-bromocyclopropanecarboxylates offers a direct route to 1,1-disubstituted cyclopropanecarboxylate (B1236923) derivatives. organic-chemistry.org Exploring similar palladium-catalyzed methodologies for the introduction of the acetyl group could lead to highly efficient and functional-group-tolerant syntheses.

| Synthetic Strategy | Key Features | Potential Advantage for this compound |

| Aryne Chemistry | Mild reaction conditions, high efficiency. nih.govnih.gov | High regioselectivity, avoiding Friedel-Crafts limitations. |

| Low-Temperature Fries Rearrangement | Enhanced regioselectivity for para-isomers. ajchem-a.com | Controlled synthesis with potentially higher yields of the desired isomer. |

| Palladium-Catalyzed Cross-Coupling | Broad functional group tolerance, high yields. organic-chemistry.org | Efficient and direct route to the target molecule. |

Exploration of Unconventional Reaction Pathways for Derivatization

The strained cyclopropyl ring and the adjacent carbonyl group in this compound offer unique opportunities for unconventional reaction pathways, leading to a diverse range of derivatives.

Visible light photocatalysis has emerged as a powerful tool for activating aryl cyclopropyl ketones. A novel [3+2] cycloaddition of aryl cyclopropyl ketones with olefins, initiated by one-electron reduction of the ketone using a photocatalytic system, allows for the construction of highly substituted cyclopentane (B165970) rings. nih.gov This method opens the door to creating complex carbocycles from this compound.

Ring-opening reactions of the cyclopropyl group also present a rich area for exploration. Palladium-catalyzed ring-opening of aryl cyclopropyl ketones can stereoselectively produce (E)-1-arylbut-2-en-1-ones. rsc.org Additionally, Lewis acid-mediated reactions of cyclopropyl alkyl ketones with α-keto esters can lead to the formation of spiro-γ-lactones through a sequential nucleophilic ring-opening, aldol (B89426) reaction, and transesterification. researchgate.net The Favorskii-Nazarov reaction of dicyclopropyl ketone has been shown to yield an unexpected 1,1,5-tricyclopropyl-1-hydroxypentan-5-one through the cleavage of a cyclopropyl bond, highlighting the potential for surprising and novel transformations. pnas.org

Furthermore, CO-assisted reductive amination of cyclopropyl ketones can lead to a variety of products, including aminoketones, cyclopropyl methylamines, and pyrrolidines, depending on the catalytic system (ruthenium or rhodium) and reaction conditions. thieme-connect.com These pathways provide access to a wide array of nitrogen-containing derivatives with potential biological activity.

| Reaction Type | Key Reagents/Conditions | Potential Products from this compound |

| [3+2] Cycloaddition | Visible light, Ru(bpy)₃²⁺, La(OTf)₃, TMEDA nih.gov | Highly substituted cyclopentanes |

| Palladium-Catalyzed Ring-Opening | Pd(OAc)₂, PCy₃ rsc.org | (E)-1-(2-cyclopropylphenyl)but-2-en-1-one derivatives |

| Lewis Acid-Mediated Spirocyclization | SnCl₄, α-keto esters researchgate.net | Spiro-γ-lactones |

| Reductive Amination | Ru or Rh catalyst, CO, amine thieme-connect.com | Aminoketones, pyrrolidines, diaminopentanes |

Advanced Spectroscopic Characterization (e.g., Solid-State NMR, Chiral Spectroscopy)

Advanced spectroscopic techniques are crucial for a deeper understanding of the structure, dynamics, and chirality of this compound and its derivatives.

Solid-State NMR (SSNMR) spectroscopy is a powerful tool for characterizing solid materials, providing atomic-level structural information for both crystalline and amorphous phases. plos.orgacs.orgresearchgate.net For this compound, SSNMR can be used to study polymorphism, which is critical in the pharmaceutical industry as different solid forms can have different properties. acs.org 13C CP/MAS NMR can be particularly useful in identifying the carbonyl and aromatic carbons, and changes in their chemical shifts can provide insights into intermolecular interactions in the solid state. plos.orgcsic.es The use of paramagnetic probes like the stable free radical TEMPO in conjunction with SSNMR can help elucidate the adsorption sites of ketones on surfaces, which is relevant for catalytic applications. ucla.edu

Chiral Spectroscopy , particularly circular dichroism (CD), is essential for studying the stereochemical aspects of this prochiral ketone. The asymmetric reduction of prochiral ketones to chiral alcohols is a key transformation in the synthesis of many pharmaceuticals. nih.govrsc.org Chiral spectroscopy can be used to determine the enantiomeric excess of the resulting chiral alcohols. nih.gov Novel chiral ligands have been developed that can induce chiral switching in the reduction of prochiral ketones, allowing for the selective synthesis of either enantiomer. mdpi.com The development of immobilized chiral catalysts, for example, on SBA-15, for the enantioselective reduction of aromatic prochiral ketones can be monitored and optimized using chiral spectroscopy. nih.gov

| Spectroscopic Technique | Information Gained | Application for this compound |

| Solid-State NMR | Polymorphism, intermolecular interactions, surface adsorption. plos.orgacs.orgucla.edu | Characterization of solid forms, understanding catalytic interactions. |

| Chiral Spectroscopy (CD) | Enantiomeric excess, absolute configuration of chiral derivatives. nih.govmdpi.com | Monitoring asymmetric reductions, determining stereochemical outcomes. |

Application of Machine Learning and AI in Predicting Reactivity and Designing Derivatives

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and drug discovery by accelerating processes, reducing costs, and improving success rates. nih.govfrontiersin.orgechemi.comrsc.org

ML models can be trained to predict the reactivity and selectivity of chemical reactions. For instance, atom-based ML models can estimate nucleophilicity and electrophilicity, allowing for the prediction of the most reactive sites in a molecule. rsc.org This could be applied to this compound to predict the outcomes of various reactions and identify potential selectivity issues in synthetic routes. rsc.org ML can also predict suitable reaction conditions, including catalysts, solvents, reagents, and temperature, trained on vast reaction databases. acs.org

In the realm of derivative design, generative AI models can design novel molecules with desired pharmacokinetic and pharmacodynamic profiles. frontiersin.org Starting with the scaffold of this compound, AI can generate derivatives with optimized properties, such as enhanced biological activity or improved metabolic stability. AI can also predict the toxicity of new compounds, helping to prioritize safer drug candidates early in the discovery process. nih.gov High-throughput experimentation combined with ML can be used to construct models for reaction yield prediction, facilitating the rapid optimization of synthetic procedures for new derivatives. researchgate.net

| AI/ML Application | Function | Impact on this compound Research |

| Reactivity Prediction | Predicts reaction sites and selectivity. rsc.org | Guides synthetic planning and avoids unwanted byproducts. |

| Condition Optimization | Suggests optimal catalysts, solvents, and temperatures. acs.org | Accelerates reaction development and improves yields. |

| Derivative Design | Generates novel molecules with desired properties. frontiersin.org | Creates a library of potential drug candidates for screening. |

| Toxicity Prediction | Assesses potential adverse effects of new compounds. nih.gov | Prioritizes safer derivatives for further development. |

Investigation of Emerging Electrochemical Transformations

Electrochemical methods offer a green and sustainable alternative to traditional chemical redox reactions, often proceeding under mild conditions without the need for stoichiometric reagents. chemistryviews.org

The electrochemical reduction of aryl ketones is a promising avenue for the synthesis of valuable alcohol derivatives from this compound. researchgate.netdicp.ac.cnorganic-chemistry.org This can be achieved using platinum electrodes in a mixed solvent system, providing a high-yield protocol for hydrogenation. chemistryviews.orgdicp.ac.cn The mechanism often involves the formation of radical intermediates. researchgate.net

Electrochemical oxidation also presents intriguing possibilities. The oxidation of cyclopropylarenes can lead to ring-opened products, offering a pathway to novel functionalized molecules. rsc.org An electrochemical method for the oxidative ring-opening of cyclopropylamides with alcohols has been developed to construct 1,3-oxazines, avoiding the use of external oxidants. acs.org A similar strategy could potentially be applied to this compound to access new heterocyclic systems. Furthermore, an electro-induced Hofmann rearrangement of cyclopropyl amides provides a practical route to cyclopropylamines, which are versatile building blocks. researchgate.net

| Electrochemical Method | Transformation | Potential Product from this compound or its derivatives |

| Electrochemical Reduction | Hydrogenation of the carbonyl group. researchgate.netdicp.ac.cnorganic-chemistry.org | 1-(2-Cyclopropylphenyl)ethanol |

| Electrochemical Oxidation | Ring-opening of the cyclopropyl group. rsc.orgacs.org | Functionalized linear chains or new heterocyclic systems. |

| Electro-induced Rearrangement | Hofmann rearrangement of amide derivatives. researchgate.net | Cyclopropylamine derivatives. |

Q & A

Basic: What are the common synthetic routes for 1-(2-Cyclopropylphenyl)ethanone, and what analytical techniques confirm its structure?

Answer:

this compound is typically synthesized via Friedel-Crafts acylation, where cyclopropane-containing precursors react with acetylating agents under Lewis acid catalysis (e.g., AlCl₃) . Alternative routes include cyclopropanation of styrene derivatives followed by ketone functionalization. Structural confirmation relies on:

- Single-crystal X-ray diffraction : Resolves dihedral angles between the cyclopropane ring and aromatic systems (e.g., 47.6°–63.9° with fluorophenyl substituents) .

- NMR spectroscopy : Distinct signals for cyclopropane protons (δ ~1.0–2.0 ppm) and ketone carbonyls (δ ~200–210 ppm in NMR) .

- Mass spectrometry : Molecular ion peaks matching the molecular formula (e.g., C₁₁H₁₂O for derivatives) .

Advanced: How do steric and electronic effects of the cyclopropyl group influence reactivity in heterocyclic synthesis?

Answer:

The cyclopropyl ring introduces steric hindrance and strain, directing regioselectivity in reactions. For example:

- In Lewis acid-mediated reactions, the cyclopropane’s rigidity stabilizes transition states, favoring benzofuran formation via intramolecular cyclization .

- Electron-withdrawing substituents (e.g., fluorine on the phenyl ring) enhance electrophilic ketone reactivity, enabling nucleophilic attacks at the carbonyl carbon .

- Steric effects reduce competing side reactions (e.g., dimerization) by shielding reactive sites .

Data Contradiction: How can researchers resolve discrepancies in cyclopropane ring-opening reaction yields?

Answer:

Reported yield variations (e.g., 40–85%) may arise from:

- Catalyst choice : Brønsted vs. Lewis acids (e.g., H₂SO₄ vs. FeCl₃) affect protonation efficiency of the cyclopropane ring .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, improving ring-opening kinetics .

- Temperature control : Excessive heat (>100°C) promotes undesired decomposition; optimized protocols use reflux at 80–90°C .

Methodological resolution : Design a Design of Experiments (DoE) approach to test variables systematically .

Methodological: What advanced techniques ensure purity and stability of this compound?

Answer:

- HPLC-MS : Quantifies impurities (e.g., residual styrene derivatives) using reverse-phase C18 columns and acetonitrile/water gradients .

- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (e.g., stability up to 150°C) .

- Crystallography : Identifies polymorphic forms affecting solubility and reactivity .

- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent ketone oxidation .

Application: How is this compound utilized in synthesizing bioactive heterocycles?

Answer:

- Benzofuran derivatives : Acts as a precursor in Pd-catalyzed cross-coupling to generate antifungal agents targeting CYP51 enzymes .

- Kinase inhibitors : The cyclopropane-phenyl scaffold mimics ATP-binding motifs, enabling structure-activity relationship (SAR) studies .

- Antimicrobial agents : Functionalization with halogen substituents (e.g., fluorine) enhances membrane penetration .

Advanced: What role does this compound play in catalytic systems?

Answer:

- Palladacycle precursors : Derivatives with amino groups (e.g., 1-(2-amino-5-methoxyphenyl)ethanone) form cyclometalated Pd complexes for Suzuki-Miyaura couplings .

- Chiral catalysts : Enantiopure cyclopropane derivatives induce asymmetry in Diels-Alder reactions (e.g., >90% ee with (1R,2S)-configured analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.